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molecular formula C5H5FIN3 B8348804 5-Fluoro-2-hydrazinyl-4-iodopyridine

5-Fluoro-2-hydrazinyl-4-iodopyridine

Cat. No. B8348804
M. Wt: 253.02 g/mol
InChI Key: LGWDSJJRXMMOHI-UHFFFAOYSA-N
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Patent
US08258122B2

Procedure details

A solution of 2,5-difluoro-4-iodopyridine (1.35 g, 5.602 mmol) in ethanol (7 mL) was treated with hydrazine hydrate (2.75 mL) and the mixture was stirred at 50° C. for 19 hours. The mixture was concentrated in vacuum and the resulting solid triturated with water, filtered, rinsed with more water and dried to yield the title compound (0.57 g, 35%) that was used in the following steps without further purification.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[C:5]([F:9])=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>C(O)C>[F:9][C:5]1[C:6]([I:8])=[CH:7][C:2]([NH:11][NH2:12])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
FC1=NC=C(C(=C1)I)F
Name
Quantity
2.75 mL
Type
reactant
Smiles
O.NN
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with more water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC=1C(=CC(=NC1)NN)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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